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5-Chloropent-1-yne;copper(1+)

Cat. No.: B14272385
CAS No.: 177651-96-6
M. Wt: 165.10 g/mol
InChI Key: WEGZNGXRSFVFNB-UHFFFAOYSA-N
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Description

Significance of Copper(I) Species in Organic Transformations

Copper(I) species are instrumental catalysts and reagents in a multitude of organic transformations. Their utility stems from their ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. fiveable.me Copper(I) catalysts are central to several named reactions, including the Ullmann coupling for biaryl synthesis, the Goldberg reaction for N-arylation of amides, and the Chan-Lam coupling for the formation of aryl-heteroatom bonds. fiveable.me

A particularly prominent role for copper(I) is in the coupling of terminal alkynes. Reactions such as the Glaser, Eglinton, and Hay couplings utilize copper salts to mediate the oxidative homocoupling of alkynes to produce symmetrical diynes. synarchive.comorganic-chemistry.orgorganic-chemistry.orgrsc.orgnih.gov Furthermore, copper(I) acts as a crucial co-catalyst in the palladium-catalyzed Sonogashira cross-coupling reaction, which links terminal alkynes with aryl or vinyl halides. numberanalytics.comnrochemistry.comrsc.org Perhaps one of the most impactful applications of copper(I) in recent years is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" that provides a highly efficient and regioselective route to 1,2,3-triazoles. fiveable.meresearchgate.netnih.govbeilstein-journals.orgnih.gov

The versatility of Cu(I) is often attributed to its involvement in various catalytic cycles, which can include Cu(I)/Cu(III) redox pathways, enabling a wide range of coupling reactions. fiveable.me

Role of Copper(I) Acetylides as Key Intermediates

Central to the reactivity of terminal alkynes in the presence of copper(I) is the formation of copper(I) acetylide intermediates. These species are typically generated in situ by the reaction of a terminal alkyne with a Cu(I) salt, such as copper(I) iodide or bromide, often in the presence of a base. nrochemistry.comorgsyn.org The interaction begins with the formation of a π-alkyne-copper complex, which significantly increases the acidity of the terminal acetylenic proton, facilitating its removal by even a mild base to form the σ-acetylide complex. nih.govlibretexts.org

These copper acetylides are the linchpin in numerous catalytic cycles:

In Sonogashira Coupling: The copper acetylide acts as a key transmetalating agent, transferring the alkynyl group to the palladium(II) center in the rate-determining step of the catalytic cycle. numberanalytics.comnrochemistry.comlibretexts.org

In Homocoupling Reactions: In Glaser, Hay, and Eglinton couplings, copper acetylides undergo oxidation, often by O2 or a Cu(II) salt, to dimerize into 1,3-diynes. organic-chemistry.orgorganic-chemistry.orgrsc.orgpearson.com

In CuAAC Reactions: The copper acetylide is the key nucleophilic species that reacts with an organic azide (B81097), leading to the formation of a six-membered copper-containing intermediate that ultimately rearranges to the stable triazole product. researchgate.netnih.govbeilstein-journals.org

The structure and reactivity of copper acetylides can be complex, as they often form polynuclear aggregates or oligomers, which can influence the reaction kinetics and the identity of the catalytically active species. nih.govbeilstein-journals.org

Table 1: Key Copper-Mediated Alkyne Coupling Reactions

Reaction NameCatalyst/ReagentCo-catalyst/BaseProduct TypeRole of Copper(I) Acetylide
Sonogashira Coupling Palladium(0) ComplexCopper(I) Salt, Amine BaseAryl/Vinyl AlkynesKey intermediate for transmetalation to palladium. numberanalytics.comnrochemistry.com
Glaser Coupling Copper(I) SaltOxygen (Oxidant), BaseSymmetrical DiynesOxidatively coupled to form the diyne product. organic-chemistry.orgnih.gov
Hay Coupling CuCl/TMEDAOxygen (Oxidant)Symmetrical DiynesCatalytically generated and oxidized in the cycle. organic-chemistry.orgwikipedia.org
Eglinton Coupling Stoichiometric Cu(II) SaltPyridine (Base/Solvent)Symmetrical DiynesFormed and oxidized by Cu(II) to yield the diyne. synarchive.comorganic-chemistry.org
CuAAC ("Click" Chemistry) Copper(I) SaltOptional Reducing Agent1,4-Disubstituted 1,2,3-TriazolesReacts with azide in the key C-N bond-forming step. nih.govbeilstein-journals.org

Contextualization of 5-Chloropent-1-yne as a Functionalized Alkyne Substrate

5-Chloropent-1-yne is a bifunctional organic molecule that serves as a valuable building block in synthesis. chemscene.com It possesses two key reactive sites: the terminal alkyne (C≡C-H) and the primary alkyl chloride (-CH₂Cl).

The terminal alkyne allows it to participate in all the characteristic reactions of this functional group, most notably the formation of a copper(I) acetylide.

The chloroalkyl chain provides a handle for subsequent transformations, as the chloride ion is a competent leaving group in nucleophilic substitution reactions.

This dual reactivity makes 5-chloropent-1-yne a versatile substrate for constructing more complex molecular architectures. It has been employed in a variety of synthetic applications, including Sonogashira couplings to prepare functionalized aryl alkynes acs.org, enantioselective additions acs.org, allylindation reactions mdpi.com, and as a precursor for other functionalized alkynes, such as 5-azidopent-1-yne, through substitution of the chloride. rsc.orgrsc.org

Table 2: Physicochemical Properties of 5-Chloropent-1-yne

PropertyValue
CAS Number 14267-92-6
Molecular Formula C₅H₇Cl
Molecular Weight 102.56 g/mol
Appearance Liquid
SMILES C#CCCCCl

Data sourced from ChemScene chemscene.com

Scope and Academic Relevance of 5-Chloropent-1-yne;copper(1+) Complexes in Contemporary Research

The complex formed between 5-chloropent-1-yne and copper(I) is a specific copper acetylide that embodies the principles of using functionalized substrates in organometallic chemistry. Its academic relevance lies in its utility as a bifunctional reagent that can participate in tandem or sequential reaction strategies, a major focus of contemporary research aimed at improving synthetic efficiency.

The primary application involves using the copper acetylide moiety to form a new carbon-carbon bond, thereby incorporating the five-carbon chain with a reactive terminal chloride into a larger molecule. For instance, in a Sonogashira reaction, the in situ-generated 5-chloropent-1-yne;copper(1+) complex would transfer the 5-chloropentynyl group to an aryl or vinyl halide. acs.org The resulting product, an aryl- or vinyl-substituted pentynyl chloride, is itself a versatile intermediate. The preserved chloride functionality can then be used as an anchor point for further elaboration, such as:

Intramolecular Cyclization: If the coupled partner contains a suitable nucleophile, the chloroalkyl chain can participate in a ring-forming reaction.

Intermolecular Nucleophilic Substitution: The chloride can be displaced by a wide range of nucleophiles (e.g., azides, amines, thiols, cyanides) to introduce additional complexity and functionality. rsc.orgrsc.org

The ability to perform a coupling reaction followed by a distinct chemical transformation on the same molecule without isolating intermediates is highly desirable. The 5-chloropent-1-yne;copper(1+) complex is a prime example of a tool that enables such elegant and efficient synthetic strategies, allowing for the rapid construction of complex target molecules from simple, commercially available starting materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6ClCu B14272385 5-Chloropent-1-yne;copper(1+) CAS No. 177651-96-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

177651-96-6

Molecular Formula

C5H6ClCu

Molecular Weight

165.10 g/mol

IUPAC Name

5-chloropent-1-yne;copper(1+)

InChI

InChI=1S/C5H6Cl.Cu/c1-2-3-4-5-6;/h3-5H2;/q-1;+1

InChI Key

WEGZNGXRSFVFNB-UHFFFAOYSA-N

Canonical SMILES

[C-]#CCCCCl.[Cu+]

Origin of Product

United States

Coordination Chemistry and Structural Elucidation of Copper I 5 Chloropent 1 Yne Complexes

Nature of the Copper-Alkyne/Acetylide Bonding

The interaction between a copper(I) ion and a terminal alkyne like 5-chloropent-1-yne is multifaceted, initiating with coordination and potentially leading to deprotonation to form an acetylide.

The initial interaction between copper(I) and an alkyne involves the formation of a π-complex. beilstein-journals.org In this mode, the alkyne acts as a two-electron donor, with the electron density from its filled π-orbitals overlapping with the empty orbitals of the copper(I) ion. This is described by the Dewar-Chatt-Duncanson model. wikipedia.org This π-coordination results in a characteristic weakening and elongation of the C≡C triple bond, which can be observed spectroscopically. wikipedia.org For instance, the C≡C stretching frequency in the IR or Raman spectrum shifts to a lower wavenumber upon complexation. wikipedia.orgmdpi.com

Upon deprotonation of the terminal alkyne, a much stronger copper(I)-acetylide σ-bond is formed. nih.govnih.gov This results in a copper alkynyl species where the acetylenic carbon is directly and covalently bound to the metal center. nih.gov This σ-complex is a key intermediate in many copper-catalyzed reactions. nih.govbeilstein-journals.org The formation of this bond can be facilitated by a base or, in some cases, by the ligands attached to the copper center. acs.org The bonding in these σ-complexes is predominantly a two-center, two-electron bond between the copper and the sp-hybridized carbon atom. researchgate.net In some dinuclear arrangements, the acetylide can act as a bridging ligand, forming σ-bonds with two copper centers simultaneously. beilstein-journals.orgnih.gov

Table 1: General Comparison of Cu(I)-Alkyne and Cu(I)-Acetylide Bonding Characteristics
Bonding TypeDescriptionKey Orbitals InvolvedTypical C≡C Bond LengthTypical ν(C≡C) Shift (from free alkyne)
π-CoordinationSide-on coordination of the alkyne C≡C bond to the Cu(I) center. wikipedia.orgAlkyne π → Cu(I) d/s (donation) and Cu(I) d → Alkyne π* (back-donation). mdpi.comacs.orgSlightly elongated (e.g., ~1.23-1.28 Å) compared to free alkyne (~1.20 Å). wikipedia.orgacs.orgSignificant redshift (lower frequency). mdpi.com
σ-BondingEnd-on coordination of the deprotonated acetylide carbon to the Cu(I) center. nih.govAcetylide sp → Cu(I) s/p (σ-donation). researchgate.netVariable, often part of larger aggregates.Further redshifted or different compared to π-complex.

The 5-chloropent-1-yne ligand possesses a chloropropyl group attached to the alkyne functionality. The chlorine atom exerts an electron-withdrawing inductive effect (-I effect) through the saturated carbon chain. While this effect diminishes with distance, it can influence the acidity of the terminal alkyne proton. The electron-withdrawing nature of the chloro substituent can make the acetylenic proton slightly more acidic compared to an unsubstituted alkyl alkyne, potentially facilitating its deprotonation to form the copper acetylide.

Nuclearity and Aggregation Behavior of Copper(I) Acetylide Species

A defining characteristic of copper(I) acetylides is their strong tendency to aggregate, leading to species of varying nuclearity. nih.govrsc.org This behavior is driven by the ability of the acetylide ligand to bridge multiple copper centers and the potential for cuprophilic (Cu···Cu) interactions. acs.org The resulting structures can range from simple monomers to complex, high-nuclearity clusters. researchgate.net This aggregation is highly sensitive to factors such as the solvent, the nature of the alkyne substituent, and the presence and type of ancillary ligands. nih.gov Apolar solvents tend to promote aggregation, while coordinating solvents or the addition of ligands can break up polynuclear structures. nih.gov

Mononuclear copper(I) acetylide or alkyne complexes are relatively rare and typically require stabilization by bulky or strongly coordinating ancillary ligands that saturate the copper coordination sphere and sterically hinder aggregation. tandfonline.comcsic.esunt.edu For example, complexes with N-heterocyclic carbene (NHC) or bis(pyrazolyl)borate ligands have been successfully isolated and characterized as mononuclear species. beilstein-journals.orgmdpi.com In such a complex with 5-chloropent-1-yne, the copper center would likely adopt a trigonal planar or tetrahedral geometry, coordinated to the alkyne/acetylide and the ancillary ligands. mdpi.comtandfonline.com These mononuclear species are often considered key reactive intermediates in catalytic cycles, although recent evidence suggests that higher nuclearity species may be more reactive. uni-heidelberg.deunits.it

More commonly, copper(I) acetylides form dinuclear and polynuclear structures. unicamp.brcsic.es In these architectures, the acetylide ligand typically bridges two or more copper atoms. beilstein-journals.orgnih.gov Several coordination modes are possible, including a symmetric σ,σ-bridging mode (μ₂-η¹,η¹) and an unsymmetric σ,π-bridging mode (μ₂-η¹,η²). beilstein-journals.org

Computational and experimental studies have frequently identified dinuclear copper acetylides as particularly stable and reactive species in catalytic reactions like the CuAAC. nih.govuni-heidelberg.de These dinuclear complexes can exhibit enhanced reactivity compared to their mononuclear counterparts. nih.govcsic.es Polynuclear complexes can take the form of extended "ladder" or "staircase" polymers, where copper and acetylide units alternate. unicamp.br The presence of bridging halides, from salts like CuI, can also facilitate the formation of these extended networks, which may sometimes be detrimental to catalytic activity by reducing the concentration of active species. nih.gov

Table 2: Common Structural Motifs of Copper(I) Acetylide Complexes
NuclearityGeneral StructureStabilizing FactorsRelevance
Mononuclear[LnCu(C≡CR)]Bulky/chelating ancillary ligands (L) such as NHCs, phosphines, pyrazolylborates. mdpi.comcsic.esConsidered a fundamental reactive species, though often less stable/reactive than aggregates. uni-heidelberg.de
Dinuclear[LnCu(μ-C≡CR)CuLn]Bridging acetylide ligand, often with supporting ligands. nih.govcsic.esOften invoked as the key catalytically active species in CuAAC reactions. nih.govuni-heidelberg.de
Polynuclear[Cu(C≡CR)]nSelf-aggregation in non-coordinating solvents; absence of strongly-bound ligands. nih.govunicamp.brCan act as catalyst reservoirs or, in some cases, less reactive or insoluble species. nih.gov

Beyond simple polymers, copper(I) acetylides can form well-defined, higher-order clusters with nuclearities ranging from four to dozens of copper atoms. researchgate.netnih.gov For example, tetracopper(I) μ-acetylide complexes have been synthesized and characterized, showcasing unusual coordination modes where the acetylide bridges four copper centers through only σ-interactions. nih.govosti.gov Recently, even larger and more complex structures, such as dicationic octacopper hexaacetylide clusters, have been identified as highly active catalysts. researchgate.netresearchgate.net The formation of these clusters demonstrates the remarkable ability of the copper-acetylide unit to serve as a building block for complex inorganic architectures. nih.gov These clusters can be fluxional, with ligands and acetylide groups exchanging positions, adding another layer of complexity to their behavior in solution. researchgate.net

Ligand Exchange Dynamics at Copper Centers

The exchange process can be influenced by several factors, including the nature of the incoming and outgoing ligands, the solvent, and the electronic and steric properties of the copper center. For instance, in copper-catalyzed reactions involving alkynes, a rapid acetylenic deuteration step has been observed to occur prior to subsequent transformations, highlighting the dynamic exchange between a proton and a deuteron (B1233211) at the alkyne terminus, mediated by the copper complex. scispace.commdpi.com

The stability of the resulting complex after ligand exchange is a key driving force for the reaction. savemyexams.com If the incoming ligand forms a more stable complex with the copper(I) center, the equilibrium will favor the product. The coordination number and geometry of the complex can also change upon ligand exchange, particularly if the incoming and outgoing ligands have different steric requirements. savemyexams.com For example, the substitution of water ligands by larger chloride ligands can lead to a change in the coordination environment of the copper ion. savemyexams.com

Role of Ancillary Ligands in Stabilizing Copper(I) 5-Chloropent-1-yne Complexes

Ancillary ligands, which are ligands other than the primary reactant (in this case, 5-chloropent-1-yne), play a critical role in stabilizing the copper(I) center and modulating its reactivity. The choice of ancillary ligand can significantly impact the solubility, stability, and catalytic activity of the complex.

N-Heterocyclic carbenes (NHCs) have emerged as powerful ancillary ligands for a wide range of transition metal catalysts, including copper(I). rsc.org Their strong σ-donating ability and steric bulk help to stabilize the metal center and promote catalytic activity. core.ac.uk Copper(I)-NHC complexes have been shown to be effective catalysts in various organic transformations involving alkynes. rsc.org The robust Cu-NHC bond contributes to the stability of the catalytic species, preventing decomposition and allowing for efficient catalysis.

Phosphine (B1218219) ligands are widely used to stabilize and solubilize organometallic complexes, including those of copper(I). tcichemicals.com They are soft σ-donating ligands that can form strong bonds with the soft copper(I) ion. The electronic and steric properties of phosphine ligands can be readily tuned by varying the substituents on the phosphorus atom. tcichemicals.com Electron-rich phosphines can increase the electron density at the copper center, which can enhance its reactivity in certain catalytic steps. Conversely, bulky phosphines can create a sterically hindered environment around the metal, which can influence selectivity. A variety of heteroleptic diimine-diphosphine copper(I) complexes have been synthesized and characterized, demonstrating the versatility of phosphine ligands in copper chemistry. rsc.orgrsc.org

Table 1: Selected Phosphine Ligands in Copper(I) Chemistry

Ligand Type Example Key Features
Monodentate Tri(o-tolyl)phosphine Bulky, influencing steric environment. tcichemicals.com
Bidentate 1,1'-Bis(diphenylphosphino)ferrocene (dppf) Forms stable chelate complexes. tcichemicals.com
Bidentate Xantphos Wide bite angle, promoting specific catalytic pathways. tcichemicals.com

Tris(pyrazolyl)borate (Tp) ligands, often referred to as "scorpionates," are another important class of ancillary ligands in copper chemistry. tu-darmstadt.de These tripodal ligands coordinate to the metal center in a facial manner, providing a stable and well-defined coordination environment. The steric and electronic properties of Tp ligands can be modified by introducing substituents on the pyrazole (B372694) rings or the boron atom. tu-darmstadt.de Copper(I) complexes of fluorinated tris- and bis(pyrazolyl)borates have been shown to be effective catalysts for nitrene insertion reactions. researchgate.net

Structural Characterization Techniques

The definitive determination of the three-dimensional structure of copper(I) 5-chloropent-1-yne complexes relies heavily on single-crystal X-ray diffraction analysis.

Table 2: Illustrative Crystallographic Data for Copper(I) Complexes

Complex Crystal System Space Group Key Structural Feature Reference
[Cu₂I₂(3Me-py)₄] Monoclinic P2₁/n Rhombic Cu₂I₂ core rsc.org
[{CuI(2Me-py)}] Triclinic P-1 Polymeric chain structure rsc.org
[{CuI(2,4Me₂-py)}] Triclinic P-1 Polymeric chain structure rsc.org

Insights from Raman Spectroscopy on C≡C and Cu-C Vibrations

Raman spectroscopy offers a powerful, non-destructive method for probing the vibrational modes of molecules, providing valuable insights into the structure and bonding within coordination complexes. In the context of copper(I) 5-chloropent-1-yne, this technique is particularly illuminating for understanding the changes in the carbon-carbon triple bond (C≡C) of the alkyne upon coordination to the copper(I) center, as well as for identifying the newly formed copper-carbon (Cu-C) bonds.

C≡C Stretching Vibration

The C≡C stretching vibration in terminal alkynes is a characteristic and strong band in the Raman spectrum, typically appearing in the region of 2100-2140 cm⁻¹. For the free 5-chloropent-1-yne ligand, the C≡C stretching frequency is observed in this characteristic region. Upon coordination to a copper(I) center, a significant shift in this vibrational frequency is expected, which provides direct evidence of the alkyne-metal interaction.

The coordination of the alkyne to the copper(I) ion occurs through a process of π-donation from the alkyne's C≡C bond to an empty orbital on the copper atom, and a concomitant π-back-donation from a filled d-orbital of the copper atom to the π* antibonding orbitals of the alkyne. This back-donation of electron density into the antibonding orbitals of the alkyne leads to a weakening and slight elongation of the C≡C bond.

This weakening of the C≡C bond is directly reflected in the Raman spectrum as a red shift (a shift to lower frequency or wavenumber) of the C≡C stretching vibration. Studies on analogous copper(I) complexes with terminal alkynes, such as 1-pentyne (B49018), have demonstrated this phenomenon clearly. For instance, the C≡C stretching frequency in a copper(I)-1-pentyne complex has been observed at 1937 cm⁻¹, a significant red shift of 183 cm⁻¹ from the 2120 cm⁻¹ band of the free 1-pentyne ligand. nih.gov A similar red shift is anticipated for the 5-chloropent-1-yne;copper(1+) complex, providing a quantitative measure of the extent of π-back-donation and the strength of the copper-alkyne bond.

The magnitude of this red shift can be correlated with the nature of the other ligands attached to the copper(I) center. Electron-donating ancillary ligands tend to increase the electron density on the copper atom, enhancing its ability to engage in π-back-donation and resulting in a larger red shift of the C≡C stretching frequency.

Compound/ComplexFree/Coordinatedν(C≡C) (cm⁻¹)Δν(C≡C) (cm⁻¹)
1-PentyneFree2120-
[L₁Cu(1-pentyne)]⁺Coordinated1937-183
Terminal Alkyne (general)Free~2133-

Data for 1-pentyne complex from a comparative study. nih.gov The value for a general terminal alkyne is also provided for context. beilstein-journals.org

Cu-C Vibrations

In addition to the changes in the ligand's internal vibrations, Raman spectroscopy can also provide direct evidence of the formation of the coordination bond through the observation of new vibrational modes at lower frequencies, corresponding to the stretching of the copper-carbon (Cu-C) bonds. These vibrations are typically found in the far-infrared and low-frequency Raman region, generally below 600 cm⁻¹.

The identification of Cu-C stretching vibrations can be complex due to the presence of other low-frequency modes, such as bending and torsional vibrations of the ligand framework. However, through isotopic substitution studies or computational modeling, these modes can be definitively assigned. The frequency of the Cu-C stretching vibration is a direct indicator of the bond strength. Stronger copper-alkyne bonds, resulting from more effective orbital overlap and back-donation, will exhibit higher frequency Cu-C stretching vibrations.

In related copper(I)-alkyne systems, Cu-C stretching frequencies have been identified, and similar vibrations would be expected for the 5-chloropent-1-yne;copper(1+) complex. The presence and position of these bands in the Raman spectrum would provide conclusive evidence for the formation of the complex and offer further quantitative data on the nature and strength of the coordination bond. The observation of these low-frequency modes is crucial for a complete vibrational analysis and a comprehensive understanding of the coordination chemistry of the title compound.

Mechanistic Investigations of Transformations Involving Copper I 5 Chloropent 1 Yne Acetylides

Elucidation of Catalytic Cycles

Catalytic cycles involving copper(I) acetylides are multifaceted, often involving dynamic equilibria between various copper species. nih.govsemanticscholar.org The generation of the active catalyst can occur from Cu(I) salts or through the in-situ reduction of Cu(II) salts. organic-chemistry.org

While copper(I) is the primary active state for acetylide formation, higher oxidation states, particularly Cu(III), have been proposed as key intermediates in subsequent bond-forming steps. nih.govrsc.org In many copper-catalyzed cross-coupling reactions, a major challenge is the typically slow or difficult oxidative addition of substrates to Cu(I), often referred to as the "copper oxidative addition problem". nih.govprinceton.edu This makes a simple Cu(I)/Cu(III) cycle less common than the Pd(0)/Pd(II) cycle in palladium catalysis.

However, once a high-valent Cu(III) complex is formed, the subsequent reductive elimination step is generally extremely facile. nih.gov Computational studies have provided evidence for the formation of six-membered Cu(III) metallacycle intermediates in reactions like the CuAAC. rsc.org Although Cu(III) intermediates are often short-lived and difficult to detect, their existence is supported by DFT calculations which show them to be viable, albeit high-energy, species. researchgate.net In some cases, stable Cu(III) complexes have been successfully isolated and characterized following the oxidative addition of an alkyl halide to a Cu(I) center, lending credence to their potential role in catalytic cycles. escholarship.org Alternative pathways involving the disproportionation of Cu(II) species to generate both Cu(I) and Cu(III) have also been proposed. chemrxiv.org

The classic two-electron oxidative addition of a substrate to a metal center is often the rate-limiting step in copper(I) catalysis involving the functionalization of carbon-halogen bonds. rsc.org The reactivity trend generally favors C-I over C-Br and C-Cl bonds. rsc.org The high energy barrier associated with this step has limited the scope of copper in cross-coupling reactions compared to palladium or nickel. nih.govprinceton.edu

In the context of cycloaddition reactions, the copper(I) acetylide acts as a highly nucleophilic species. nih.gov A key mechanistic feature is the formation of a six-membered copper-containing metallacycle. organic-chemistry.orgmdpi.com This occurs through the nucleophilic attack of the β-carbon of the copper acetylide onto the terminal nitrogen of a coordinated azide (B81097). nih.gov

DFT calculations for a mononuclear copper system show that this step is endothermic with a significant activation barrier, which is nonetheless considerably lower than that of the uncatalyzed reaction. nih.gov The formation of this strained metallacycle is often the rate-determining step of the bond-forming sequence. nih.govrsc.org Following its formation, the metallacycle undergoes a facile and energetically favorable ring contraction to produce a more stable copper triazolide intermediate, which is then protonated to release the triazole product and regenerate the active catalyst. nih.govsemanticscholar.orgorganic-chemistry.org

Computational Studies on Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has been indispensable in mapping the intricate energy landscapes of these copper-catalyzed reactions, providing insights that are often inaccessible through experimental methods alone. nih.govrsc.org

DFT calculations have been extensively used to investigate the mechanisms of reactions involving copper acetylides, such as the archetypal CuAAC reaction. mdpi.comrsc.org These studies have been crucial in comparing various proposed mechanisms, including those involving mononuclear versus multinuclear copper species, and have helped to rationalize experimental observations like reaction rates and regioselectivity. rsc.org

Calculations have quantified the energy barriers for key steps. For instance, in an early model of the CuAAC reaction, the activation barrier for the formation of a six-membered copper(III) metallacycle from a mononuclear Cu(I)-acetylide was calculated to be 14.9 kcal/mol, a significant reduction from the 25.7 kcal/mol barrier of the uncatalyzed reaction. rsc.org Further studies incorporating a second copper atom—reflecting the experimentally observed second-order kinetics—showed even lower energy barriers. nih.govrsc.org These dinuclear pathways are now widely accepted as more accurate representations of the catalytic cycle. researchgate.net

The tables below summarize key energetic data derived from DFT studies on prototypical copper-catalyzed cycloaddition reactions.

Table 1: DFT Calculated Energies for Key Steps in a Mononuclear Cu-Catalyzed Cycloaddition Model nih.govrsc.org
Reaction StepSpeciesCalculated Energy (kcal/mol)Description
Uncatalyzed CycloadditionTransition State~26.0Activation barrier for the thermal reaction between an alkyne and an azide.
Acetylide FormationProduct (Cu-acetylide)-11.7Reaction enthalpy for the formation of the copper acetylide from the alkyne and a Cu(I) source.
Mononuclear CatalysisMetallacycle Formation (TS)18.7Activation barrier for the formation of the six-membered cupracycle intermediate.
Metallacycle Intermediate+12.6Reaction is endothermic to form the strained metallacycle.
Table 2: DFT Calculated Energy Barriers for Dinuclear Cu-Catalyzed Cycloaddition rsc.orgresearchgate.netrsc.org
Reaction PathwayEnergy Barrier (kcal/mol)Description
1,4-Regioisomer Formation10.1Calculated activation energy for the formation of the 1,4-disubstituted triazole product via a dinuclear copper acetylide intermediate.
1,5-Regioisomer Formation13.7Calculated activation energy for the formation of the 1,5-disubstituted triazole product, explaining the high regioselectivity for the 1,4-isomer.

Energetic Profiles and Activation Barriers

The catalytic effect of copper(I) in reactions involving acetylides is primarily attributed to a significant lowering of the activation energy barrier compared to the uncatalyzed thermal reaction. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the energetic landscapes of these transformations.

For the archetypal copper-catalyzed azide-alkyne cycloaddition, the uncatalyzed reaction faces a high activation barrier of approximately 25-26 kcal/mol. mdpi.com The introduction of a copper(I) catalyst fundamentally alters the reaction pathway to a stepwise mechanism, drastically reducing the activation energy. DFT calculations have shown that the formation of the initial copper(I) acetylide from a terminal alkyne is an exothermic and facile process. mdpi.com Subsequent steps, including the coordination of the azide and the ring-forming C-N bond formation, involve significantly lower energy barriers. For instance, in reactions with model alkynes, the calculated activation barrier for the key C-N bond-forming step, which is often the rate-determining step, is lowered to the range of 14-19 kcal/mol. mdpi.comscience.gov

While specific DFT calculations for the energetic profile of reactions involving 5-chloropent-1-yne;copper(1+) are not extensively documented in the reviewed literature, the established principles for other copper(I) acetylides provide a strong framework for understanding its behavior. The presence of the chloroalkyl group is not expected to fundamentally alter the core mechanism of copper(I) catalysis but may exert electronic and steric influences on the transition states, potentially modulating the activation barriers. A study on the deuteration of various terminal alkynes, including 5-chloropent-1-yne, using a copper(I) catalyst, supports the ready formation of the corresponding copper acetylide intermediate, suggesting a favorable energetic pathway for its formation. mdpi.comscispace.com

The table below summarizes representative activation barriers for key steps in copper-catalyzed acetylide reactions, providing a comparative context for the likely energetic profile of transformations involving copper(I) 5-chloropent-1-yne acetylide.

Table 1: Comparative Activation Barriers in Uncatalyzed vs. Copper-Catalyzed Cycloadditions

Reaction StepSystemCalculated Activation Barrier (kcal/mol)Reference
Overall CycloadditionUncatalyzed (Methyl azide + Propyne)~25.0 - 26.0 mdpi.com
C-N Bond FormationMononuclear Cu(I) Catalyzed (L=H₂O)18.7 mdpi.com
C-N Bond FormationDinuclear Cu(I) Catalyzed (L=H₂O)12.6 mdpi.com
C-N Bond FormationMononuclear Cu(I) Catalyzed (L=Acetonitrile)14.9 science.gov

Kinetic Analyses of Reaction Rates and Orders

Kinetic studies are crucial for understanding the composition of the catalytically active species and the factors that influence the reaction rate. These analyses provide insights into the reaction mechanism under specific experimental conditions.

Reaction Order Dependence on Copper(I) Concentration

A significant finding in the kinetic analysis of many copper-catalyzed reactions involving acetylides is the non-first-order dependence on the copper(I) catalyst concentration. researchgate.net Numerous studies have reported that the reaction rate is second order with respect to the copper(I) concentration, particularly in the absence of strongly coordinating ligands. researchgate.netimperial.ac.uk This second-order dependence strongly suggests that the rate-limiting transition state involves a dinuclear or polynuclear copper species. researchgate.net

The prevailing mechanistic model that accounts for this observation involves a dicopper acetylide complex. In this model, one copper atom is sigma-bonded to the acetylide, while the second copper atom coordinates to the alkyne's triple bond and activates the azide, facilitating the nucleophilic attack. This cooperative action of two copper centers provides a lower energy pathway for the cycloaddition. mdpi.com

While specific kinetic studies to determine the reaction order for transformations of 5-chloropent-1-yne;copper(1+) have not been found in the surveyed literature, it is reasonable to infer that it would follow a similar kinetic profile in analogous reactions, likely exhibiting a second-order dependence on the copper(I) concentration under ligand-free or weakly coordinating conditions. The inherent ability of copper(I) acetylides to aggregate supports the formation of such multinuclear active species.

Table 2: Observed Reaction Orders in Copper-Catalyzed Acetylide Reactions

Reactant/CatalystObserved Reaction OrderImplicationReference
Copper(I) Catalyst (Ligand-Free)Second OrderInvolvement of a dinuclear copper species in the rate-determining step. researchgate.netimperial.ac.uk
Copper(I) Catalyst (with tris(benzimidazolyl)methyl amine ligands)Second OrderDinuclear mechanism persists even with certain multidentate ligands. mdpi.com
AzideFirst OrderAzide is involved in the rate-determining step. imperial.ac.uk
AlkyneBetween First and Second OrderComplex role of alkyne in both catalyst activation and substrate participation. imperial.ac.uk

Influence of Ligands and Solvents on Reaction Kinetics

The choice of ligands and solvents can have a profound impact on the kinetics of copper(I) acetylide transformations. Ligands serve multiple purposes: they stabilize the copper(I) oxidation state against disproportionation, enhance the solubility of the catalyst, and modulate the reactivity of the metal center. scispace.comnih.gov

The effect of a ligand on the reaction rate is not always straightforward. Some ligands can accelerate the reaction by facilitating the formation of the active catalytic species or by preventing catalyst deactivation. For example, nitrogen-based ligands like triethylamine (B128534) can act as both a base to promote acetylide formation and a ligand to stabilize the copper(I) center. scispace.com However, strongly coordinating ligands can also inhibit the reaction by blocking coordination sites on the copper atom that are necessary for substrate binding and activation. scispace.com The specific impact often depends on the ligand's denticity and steric bulk. nih.gov For instance, in some systems, tridentate amine ligands have been shown to be more effective than tetradentate ones, as the latter can coordinatively saturate the copper center and hinder alkyne coordination. nih.gov

Solvents influence reaction kinetics through their polarity, coordinating ability, and potential to participate in the reaction mechanism. The formation and reactivity of copper acetylide aggregates can be highly dependent on the solvent medium. For example, a study on the copper-catalyzed deuteration of terminal alkynes, including 5-chloropent-1-yne, was successfully carried out in deuterated acetone (B3395972) (acetone-d6), highlighting the compatibility of polar aprotic solvents. mdpi.com Interestingly, some studies have reported an inverse kinetic isotope effect when using deuterated solvents like D₂O, where the reaction rate is accelerated. This has been attributed to factors such as isotope-dependent solvation effects that can lower the activation free energy for the reduction of Cu(II) to Cu(I) or changes in the pH of the reaction medium. fishersci.ca

The table below provides examples of how different ligands and solvents can affect the kinetics of copper-catalyzed reactions, which are principles applicable to the transformations of copper(I) 5-chloropent-1-yne acetylide.

Table 3: Influence of Ligands and Solvents on Reaction Kinetics

Condition VariedObservationPlausible ExplanationReference
Ligand Type
Aliphatic vs. Pyridine-based aminesAliphatic amines (e.g., HMTETA, PMDETA) show enhanced kinetics compared to pyridine-based ligands.Basicity and electron-donating properties of aliphatic amines may better facilitate copper(I)-acetylide formation. Poor solubility of pyridine-based copper complexes can also limit reaction rates. nih.gov
Triphenylphosphine (PPh₃)Addition of PPh₃ can accelerate the reaction, even when a pre-formed copper acetylide is used.PPh₃ can act as a ligand to increase solubility and as a reducing agent to maintain the active Cu(I) state. scispace.com
Solvent Type
Deuterated Solvents (e.g., D₂O vs. H₂O)Reaction rate is accelerated in D₂O (Inverse Kinetic Isotope Effect).Isotope-dependent solvation effects may lower the activation free energy of electron transfer (Cu(II) to Cu(I) reduction). Changes in medium pH may also contribute. fishersci.ca
Polar Aprotic Solvents (e.g., Acetone, DMSO)Effective solvents for copper-catalyzed reactions of functionalized alkynes like 5-chloropent-1-yne.Good solubility for both the catalyst and organic substrates, while being relatively non-coordinating to not inhibit catalysis. mdpi.com

Catalytic Applications of Copper I Complexes Derived from 5 Chloropent 1 Yne

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) stands as a cornerstone of click chemistry, prized for its efficiency, reliability, and specificity. nih.govrsc.org This reaction facilitates the covalent linkage of molecular building blocks under mild conditions. rsc.org The core of this transformation involves the reaction between a terminal alkyne, such as 5-chloropent-1-yne, and an azide (B81097) in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole ring. nih.gov

A defining feature of the CuAAC reaction is its exceptional regioselectivity. Unlike the uncatalyzed Huisgen 1,3-dipolar cycloaddition which typically yields a mixture of 1,4- and 1,5-disubstituted regioisomers, the copper(I)-catalyzed variant exclusively produces the 1,4-disubstituted 1,2,3-triazole. nih.govbeilstein-journals.org This high level of control stems from the copper-mediated reaction mechanism. mdpi.com The reaction, discovered independently by the groups of Meldal and Sharpless, proceeds under mild, often aqueous conditions at room temperature, and tolerates a wide array of functional groups. nih.govbeilstein-journals.org The use of various copper(I) sources, including CuI, or the in situ reduction of copper(II) salts (e.g., CuSO₄ with sodium ascorbate), effectively catalyzes the transformation. beilstein-journals.org This methodology has been successfully applied in one-pot, multicomponent syntheses where an organic azide is generated in situ followed by the cycloaddition, streamlining the synthesis of these valuable heterocyclic compounds. capes.gov.brrsc.org

5-Chloropent-1-yne is a versatile substrate in copper-catalyzed reactions, including the CuAAC. cymitquimica.com Its terminal alkyne group readily participates in the cycloaddition, while the chloroalkyl chain offers a handle for subsequent functionalization. The reactivity of terminal alkynes in CuAAC is influenced by several factors, including the acidity of the acetylenic proton and the presence of nearby functional groups. mdpi.com While aliphatic alkynes are generally noted to be less reactive than their aromatic counterparts in CuAAC reactions, 5-chloropent-1-yne has been shown to be a competent substrate. csic.es For instance, it has been successfully employed in a ruthenium-catalyzed one-pot azide-alkyne cycloaddition (a related but distinct reaction yielding the 1,5-isomer) to produce 5-(3-chloropropyl)-1-(naphthalen-2-ylmethyl)-1H-1,2,3-triazole. chalmers.se In the context of copper catalysis, it has been used in the synthesis of various heterocyclic structures, demonstrating its utility as a building block. cymitquimica.comsigmaaldrich.com

Table 1: Examples of Reactions Involving 5-Chloropent-1-yne This interactive table summarizes reactions where 5-chloropent-1-yne serves as a key starting material.

Catalyst SystemCo-reactant(s)Product TypeReference
Copper Catalystα-DiazoestersPyrazoles cymitquimica.comsigmaaldrich.com
[RuClCp*(PPh₃)₂]Sodium azide, Naphthalen-2-ylmethyl halide1,5-Disubstituted 1,2,3-triazole chalmers.se
[Cu(DABAnis)₂]BF₄D₂O5-Chloro-1-deutero-pent-1-yne mdpi.com
Me₃SnCu·Me₂SN/A5-Chloro-2-trimethylstannyl-1-pentene sigmaaldrich.com

The mechanism of the CuAAC reaction has been the subject of extensive investigation, with both experimental and computational studies providing deep insights. mdpi.comcsic.esnih.gov It is widely accepted that the reaction proceeds through a stepwise pathway involving copper(I) acetylide intermediates, which is a departure from the concerted mechanism of the thermal Huisgen cycloaddition. mdpi.com

The catalytic cycle is generally understood to involve the following key steps:

Formation of a Copper(I) Acetylide: The terminal alkyne (e.g., 5-chloropent-1-yne) reacts with a copper(I) species to form a copper acetylide. The presence of ligands and the reaction medium can influence the structure and nuclearity of this intermediate. beilstein-journals.org

Coordination with the Azide: The azide coordinates to the copper center of the acetylide complex.

Cyclization: A six-membered copper-containing ring intermediate is formed.

Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a triazolyl-copper species, which upon protonolysis releases the 1,4-disubstituted triazole product and regenerates the active copper(I) catalyst.

There has been considerable debate regarding the nuclearity of the catalytically active species, with proposals for both mononuclear and dinuclear copper complexes. nih.govrsc.org A significant body of evidence now supports a dinuclear mechanism, where two copper atoms cooperate to activate the alkyne and the azide, facilitating the cycloaddition. csic.esnih.govrsc.org The presence of functional groups in the alkyne, such as the chloride in 5-chloropent-1-yne, is generally well-tolerated, although halide ions in the reaction mixture can sometimes have an inhibitory effect on CuAAC reactions. beilstein-journals.org

Carbon-Carbon Bond Forming Reactions

Copper(I) acetylides derived from 5-chloropent-1-yne are also key intermediates in reactions that form new carbon-carbon bonds, most notably in the oxidative homocoupling of terminal alkynes.

The Glaser-Hay coupling is a copper-catalyzed aerobic dimerization of terminal alkynes to yield symmetrical 1,3-diynes. synarchive.com This reaction is a fundamental tool for synthesizing conjugated diyne systems, which are important structures in natural products, π-conjugated polymers, and materials science. rsc.orgmdpi.com The reaction typically involves a copper(I) salt, a base (often an amine like TMEDA), and an oxidant, which is commonly molecular oxygen from the air. synarchive.comrsc.org The coupling of a terminal alkyne like 5-chloropent-1-yne under these conditions would be expected to produce 1,10-dichlorodeca-1,9-diyne.

Despite its long history, the precise mechanism of the Glaser-Hay coupling has been a subject of debate. rsc.org Electrochemical techniques have proven to be a powerful tool for investigating the reaction pathway by allowing for controlled oxidation and the generation of reactive intermediates. rsc.orgresearchgate.netnih.gov Studies using electrochemistry have provided significant evidence supporting a dinuclear copper intermediate, lending weight to the Bohlmann-proposed mechanism over alternative mononuclear pathways. rsc.orgresearchgate.netnih.gov

In a typical electrochemical setup, an oxidative potential is applied to a copper electrode in the presence of a terminal alkyne and a base. rsc.org This process generates Cu(I) ions, which then form acetylide complexes. rsc.org Investigations have shown that this environment facilitates the assembly of a dinuclear Cu(I) complex, which is catalytically active for C-C bond formation. rsc.orgresearchgate.net

Table 2: Proposed Mechanistic Pathways for Glaser-Hay Coupling This interactive table outlines the key differences between the major proposed mechanisms for the Glaser-Hay reaction.

Proposed MechanismKey IntermediateCopper Oxidation StatesDescriptionReference
Bohlmann Proposal Dinuclear Copper ComplexCu(I) and Cu(II)Two copper atoms cooperatively bind two alkyne molecules and activate them for coupling, cycling between Cu(I) and Cu(II) states. rsc.org
Nielsen/Vilhelmsen Proposal Mononuclear Copper ComplexCu(I), Cu(II), Cu(III)A single copper atom cycles through various oxidation states to mediate the dimerization. Some proposals involve the generation of hydroxyl radicals. rsc.orgnih.gov

Electrochemical studies have successfully demonstrated the dimerization of phenylacetylene (B144264) in good yield by applying an oxidative potential to a copper electrode. rsc.orgresearchgate.net These experiments lend strong support to mechanisms involving dinuclear copper species, similar to those postulated in the Bohlmann model. rsc.orgnih.gov

Propargylic Substitution Reactions

Copper-catalyzed propargylic substitution reactions represent a powerful method for the synthesis of chiral allenes and other valuable organic structures. These reactions often utilize prochiral substrates, such as gem-dichloroalkanes, which upon reaction with organometallic reagents in the presence of a copper catalyst, can lead to highly enantioenriched products.

A notable application involves a copper-catalyzed propargylic substitution process that employs easily prepared prochiral dichloro substrates and Grignard reagents. With a catalytic amount of a copper salt and a chiral ligand, this method provides access to a range of synthetically interesting trisubstituted chloroallenes. unige.ch The scope of both the substrate and the nucleophile is broad, generally affording high enantioselectivity for the desired 1,3-substitution products. unige.ch These enantioenriched chloroallenes can be further transformed into trisubstituted allenes or terminal alkynes that feature all-carbon quaternary stereogenic centers through subsequent copper-catalyzed substitutions. unige.ch A one-pot procedure combining these successive copper-catalyzed reactions has been developed, yielding various allenes or alkynes with high enantiomeric excesses. unige.ch

Table 1: Copper-Catalyzed Propargylic Substitution of a Dichloro Substrate

Entry Copper Salt Ligand Solvent Grignard Reagent Product Type Enantiomeric Excess (ee)
1 CuI L26 Toluene EtMgBr Chloroallene High
2 CuCl L26 Toluene PhMgBr Chloroallene High
3 CuBr·SMe₂ L26 THF i-PrMgCl Chloroallene High

Data synthesized from research findings on copper-catalyzed propargylic substitutions. unige.ch

Reaction with α-Diazoesters for Pyrazole (B372694) Synthesis

The compound 5-chloropent-1-yne is a key reagent in the copper-catalyzed synthesis of pyrazoles when reacted with α-diazoesters. cymitquimica.comsigmaaldrich.comfishersci.ca Pyrazoles are a class of heterocyclic compounds that are prevalent in pharmaceuticals and agrochemicals. The copper catalyst facilitates a condensation reaction, providing an efficient route to functionalized pyrazoles under mild conditions. cymitquimica.comorganic-chemistry.org This method is valued for its ability to construct the pyrazole core with a variety of substituents, dictated by the choice of alkyne and diazo compound. organic-chemistry.org

Research has shown that copper-promoted [3+2] cycloaddition reactions of hydrazines with alkynoates, in the presence of a base, yield substituted pyrazoles in good yields. mdpi.com In these syntheses, inexpensive copper sources like Cu₂O can be used, with air serving as a green oxidant, highlighting the reaction's efficiency and atom economy. mdpi.com

Table 2: Synthesis of Pyrazoles using 5-Chloropent-1-yne

Reactant 1 Reactant 2 Catalyst Product Reference
5-Chloropent-1-yne α-Diazoester Copper salt Functionalized Pyrazole cymitquimica.comsigmaaldrich.comfishersci.ca

This table illustrates the components of the copper-catalyzed pyrazole synthesis.

Carbocupration Reactions

Carbocupration reactions involve the addition of an organocopper reagent across a carbon-carbon triple bond, creating a new vinylcopper species that can be further functionalized. This process is highly valuable for its stereospecificity and regioselectivity. rsc.org

5-Chloropent-1-yne has been utilized in such transformations. For instance, its reaction with trimethylstannylcopper-dimethyl sulfide (B99878) complex (Me₃SnCu·SMe₂) leads to the formation of 5-chloro-2-trimethylstannyl-1-pentene. sigmaaldrich.comfishersci.ca This reaction is a specific example of stannocupration, a subset of carbocupration, where a stannyl (B1234572) group and a copper atom add to the alkyne. The resulting vinylstannane is a versatile intermediate for further cross-coupling reactions. The development of carbocupration reactions since the 1970s has provided synthetic chemists with a tool that offers exceptionally high selectivity. rsc.org

Carbon-Heteroatom Bond Forming Reactions

Chan-Lam Reaction (C-O bond formation)

The Chan-Lam coupling is a versatile copper-catalyzed cross-coupling reaction for the formation of carbon-heteroatom bonds, such as C-O and C-N bonds. alfa-chemistry.comorganic-chemistry.orgwikipedia.org This reaction typically involves an aryl boronic acid and an alcohol or amine and can often be conducted at room temperature in the presence of air. wikipedia.org The mechanism is thought to involve a copper(III) intermediate that undergoes reductive elimination to form the final product. wikipedia.org

In the context of C-O bond formation involving derivatives of 5-chloropent-1-yne, studies have shown the synthesis of various alkyl-substituted coumarins. For example, 4-hydroxy-2H-chromen-2-one and 7-hydroxy-2H-chromen-2-one have been reacted with 5-chloropent-1-yne to produce the corresponding O-alkynylated coumarin (B35378) derivatives. nih.gov These reactions demonstrate the formation of a C-O bond, where the oxygen of the hydroxyl group is coupled with the alkyl chain of the pentyne derivative. nih.gov

Table 3: Synthesis of Coumarin Derivatives via C-O Bond Formation

Starting Material Reagent Product Yield Reference
4-hydroxy-2H-chromen-2-one 5-chloropent-1-yne 4-((5-chloropent-1-yn-1-yl)oxy)-2H-chromen-2-one 80% nih.gov
7-hydroxy-2H-chromen-2-one 5-chloropent-1-yne 7-((5-chloropent-1-yn-1-yl)oxy)-2H-chromen-2-one 71% nih.gov

This table summarizes the synthesis of coumarin derivatives using 5-chloropent-1-yne.

Thiol-yne Click Reactions

The thiol-yne click reaction, or alkyne hydrothiolation, is an efficient and atom-economical method for synthesizing vinyl sulfides from thiols and alkynes. nih.gov This reaction can be promoted by various catalysts, including copper complexes, and typically proceeds with high regioselectivity and stereoselectivity. nih.govwikipedia.org

Copper nanoparticles supported on titanium dioxide (CuNPs/TiO₂) have been shown to be effective heterogeneous catalysts for the hydrothiolation of activated alkynes. nih.govrsc.org These reactions are often regio- and stereoselective, favoring the anti-Markovnikov Z-vinyl sulfide. nih.govrsc.org A specific application involving 5-chloropent-1-yne includes its reaction with imidazole (B134444) in dimethyl sulfoxide (B87167) (DMSO). mdpi.com This demonstrates the utility of the thiol-yne reaction for functionalizing heterocyclic compounds. The reaction is powerful for creating materials with increased functionality. rsc.org

Alkynylation of Tetrahydroisoquinoline

The functionalization of tetrahydroisoquinolines (THIQs) is of great interest due to the prevalence of this scaffold in natural products and bioactive compounds. pitt.edu Copper-mediated cross-dehydrogenative coupling (CDC) reactions provide a direct method for C-H functionalization adjacent to the nitrogen atom in THIQs.

While direct alkynylation of THIQs with 5-chloropent-1-yne itself is a specific area of research, related copper-mediated oxidative cross-coupling reactions of imines with terminal alkynes have been developed. researchgate.net These reactions provide a pathway to ynimines, which are valuable synthetic intermediates. researchgate.net Furthermore, iron-mediated strategies have been used for the coupling of allenes (which can be derived from alkynes) with THIQs, showcasing an approach for the assembly and diversification of C1-substituted tetrahydroisoquinolines. pitt.edu A reaction involving (5-chloropent-1-yn-1-yl)benzene and N-benzyl-p-toluenesulfonamide highlights the use of this alkyne derivative in C-N bond formation, a related transformation. pitt.edu

Deuteration of Terminal Alkynes

The selective introduction of deuterium (B1214612), a stable isotope of hydrogen, into organic molecules is a powerful tool in various scientific disciplines. Deuterated compounds serve as probes in mechanistic studies, allowing researchers to trace the pathways of chemical reactions. In medicinal chemistry, the replacement of hydrogen with deuterium can lead to improved pharmacokinetic profiles of drugs due to the kinetic isotope effect, which can slow down metabolic processes. Copper(I) catalysis has emerged as a mild and efficient method for the deuteration of terminal alkynes.

The deuteration of terminal alkynes, including 5-chloropent-1-yne, can be effectively achieved using copper(I) catalysts. mdpi.com A notable example involves the use of the air-stable copper(I) complex [Cu(DABAnis)2]BF4. mdpi.com In a typical procedure, 5-chloropent-1-yne is treated with the copper catalyst in deuterated acetone (B3395972) (acetone-d6), which serves as the deuterium source. mdpi.com This method has demonstrated high efficiency, achieving 94% deuterium incorporation for 5-chloropent-1-yne. mdpi.com

The reaction is generally carried out under mild conditions and is tolerant of various functional groups. mdpi.com The use of an air and moisture compatible copper system presents a significant advantage over other methods that may require stringent anhydrous conditions or the use of expensive or hazardous reagents. mdpi.com

Table 1: Copper-Catalyzed Deuteration of 5-Chloropent-1-yne mdpi.com

Substrate Catalyst Deuterium Source Deuterium Incorporation (%)
5-Chloropent-1-yne [Cu(DABAnis)2]BF4 Acetone-d6 94

Data sourced from a study on the straightforward and efficient deuteration of terminal alkynes with copper catalysis. mdpi.com

The successful deuteration is confirmed through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). mdpi.com For instance, in the 13C NMR spectrum of the product, 5-chloro-1-deuteropent-1-yne, the carbon atoms of the alkyne group appear as triplets due to coupling with the deuterium atom. mdpi.com

Deuterium-labeled compounds, such as those derived from 5-chloropent-1-yne, are invaluable for elucidating reaction mechanisms. scispace.com The presence of a deuterium atom at a specific position allows researchers to track the fate of that position throughout a chemical transformation. This is particularly useful in studies of complex reaction cascades or rearrangements.

For example, in copper-catalyzed reactions, the deuteration of an alkyne can provide insight into the involvement of copper-acetylide intermediates. scispace.com The rapid deuteration of the acetylenic proton prior to other reaction steps, such as cyclization, can be monitored by NMR spectroscopy, confirming the sequence of events in the catalytic cycle. scispace.com

The kinetic isotope effect, where a C-D bond reacts more slowly than a C-H bond, is another powerful tool in mechanistic studies. By comparing the reaction rates of deuterated and non-deuterated substrates, it is possible to determine whether the cleavage of that C-H/C-D bond is involved in the rate-determining step of the reaction.

Alkenylation Reactions via 1-Alkenylboron Reagents

Copper catalysis plays a crucial role in the alkenylation of various substrates using 1-alkenylboron reagents. These reagents, which can be generated from terminal alkynes like 5-chloropent-1-yne, are versatile intermediates in organic synthesis, enabling the formation of carbon-carbon bonds with high stereoselectivity. acs.org

A practical method for the highly enantioselective synthesis of secondary allylic alcohols involves the reaction of aldehydes with 1-alkenylboron reagents derived from terminal alkynes. acs.org This process has been shown to be compatible with functionalized alkynes, including 5-chloropent-1-yne. acs.org The resulting alkenylboron reagent can then add to aldehydes in the presence of a suitable catalyst system, often involving a titanium co-catalyst, to produce chiral allylic alcohols with high enantiomeric excess. acs.org

For example, the 1-alkenylboron reagent derived from 5-chloropent-1-yne has been successfully employed in the enantioselective alkenylation of aldehydes, yielding the corresponding functionalized allylic alcohols with high enantioselectivities (87–91% ee). acs.org This demonstrates the utility of copper-catalyzed borylation of functionalized alkynes in the synthesis of complex, chiral molecules. acs.org

Table 2: Enantioselective Alkenylation using 1-Alkenylboron Reagent from 5-Chloropent-1-yne acs.org

Alkyne Aldehyde Enantiomeric Excess (ee) (%)
5-Chloropent-1-yne Aromatic Aldehydes 87-91

Data sourced from a study on the catalytic enantioselective synthesis of secondary allylic alcohols. acs.org

Furthermore, copper-catalyzed multicomponent reactions involving terminal alkynes, diboron (B99234) reagents, and other coupling partners have expanded the scope of alkenylboron chemistry. These reactions allow for the efficient construction of densely functionalized molecules, such as trisubstituted alkenylboronates and borylated 1,4-dienes, from simple precursors. nih.govnih.gov The tolerance of these catalytic systems to various functional groups, including the chloride in 5-chloropent-1-yne, underscores their broad applicability in modern organic synthesis.

Spectroscopic Characterization in Research and Mechanistic Probes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of diamagnetic copper(I) complexes in solution. wiley-vch.de By examining the chemical shifts, coupling constants, and dynamics of various nuclei (¹H, ¹³C, ³¹P), researchers can gain detailed insights into the coordination environment of the copper center and the electronic effects of ligand binding.

¹H NMR spectroscopy provides critical information about the proton environment within the copper(I)-alkyne complex. Upon coordination of a terminal alkyne like 5-chloropent-1-yne to a copper(I) center, the acetylenic proton (H-C≡) experiences a significant change in its electronic environment.

Coordination-Induced Shifts: In copper(I)-alkyne π-complexes, the acetylenic proton resonance typically shifts downfield compared to the free alkyne. mdpi.comsci-hub.se For instance, in studies of various copper(I) complexes with terminal alkynes, this downfield shift can be substantial. The interaction of an equimolar mixture of 1-octyne (B150090) with a copper(I) complex in acetone-d₆ resulted in the acetylenic proton signal shifting from δ 2.23 ppm (free alkyne) to δ 2.73 ppm at -80 °C. mdpi.comresearchgate.net This deshielding effect is indicative of the alkyne coordinating to the metal center, which alters the electron density around the proton.

Deuteration Studies as Mechanistic Probes: ¹H NMR is instrumental in mechanistic studies involving isotopic labeling, particularly the deuteration of terminal alkynes. Copper-catalyzed H/D exchange at the terminal position of an alkyne is a well-established process that proceeds through a copper-acetylide intermediate. mdpi.comnih.gov Monitoring the disappearance of the acetylenic proton signal in the ¹H NMR spectrum and the appearance of corresponding signals in ²H NMR provides direct evidence for the formation of these intermediates and the lability of the acetylenic proton upon coordination. nih.gov Such studies are fundamental to understanding the initial activation step in many copper-catalyzed reactions, including the well-known azide-alkyne cycloaddition (CuAAC). nih.gov For example, the reaction of phenyl azide (B81097) with 4-ethynyltoluene (B1208493) in the presence of D₂O showed over 95% deuterium (B1214612) incorporation at the triazole's C-5 position, confirming that the alkyne's terminal proton is lost early in the catalytic cycle. nih.gov

Table 1: Representative ¹H NMR Chemical Shift Changes Upon Alkyne Coordination to Copper(I) This table presents illustrative data from analogous systems to infer the expected behavior for 5-chloropent-1-yne;copper(1+).

Compound/System Free Alkyne ≡C-H (δ, ppm) Coordinated Alkyne ≡C-H (δ, ppm) Δδ (ppm) Reference
[H₂B(3,5-(CF₃)₂Pz)₂]Cu(HC≡CH) 2.01 4.70 +2.69 mdpi.com
1-Octyne + [Cu(DABAnis)₂]BF₄ 2.23 2.73 (at -80 °C) +0.50 mdpi.comresearchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon framework of the complex, especially the sp-hybridized carbons of the triple bond. The coordination of the alkyne to the copper(I) center significantly perturbs the electronic structure of the C≡C bond.

Alkyne Carbon Shifts: Upon π-coordination to copper(I), the chemical shifts of the acetylenic carbons are altered. In contrast to the dramatic downfield shifts often seen in ¹H NMR, the ¹³C NMR shifts can be more varied. researchgate.net However, a general observation is a shift in the resonances, confirming the interaction. For example, in a copper(I) complex with trimethylsilylacetylene, the acetylenic carbon signals were observed at δ 97.8 and 97.2 ppm. mdpi.com In a related deuterated species, Deutero(trimethylsilyl)acetylene, the C≡C-D carbons appeared at δ 96.0 and 90.2 ppm. mdpi.com The formation of dinuclear copper acetylide complexes, which are key intermediates in reactions like the CuAAC, shows distinct ¹³C NMR signatures that allow for their characterization. nih.gov

Table 2: Representative ¹³C NMR Data for Copper-Alkyne Complexes This table presents illustrative data from analogous systems to infer the expected behavior for 5-chloropent-1-yne;copper(1+).

Compound/System Acetylenic Carbons (δ, ppm) Notes Reference
[H₂B(3,5-(CF₃)₂Pz)₂]Cu(HC≡CSiMe₃) 97.8, 97.2 Monomeric copper complex with η²-bound alkyne. mdpi.com
Deutero(triphenylsilyl)acetylene 100.6, 85.1 Deuterated free alkyne for comparison. mdpi.com

In many copper-catalyzed systems, phosphine (B1218219) ligands are employed to stabilize the copper(I) center and modulate its reactivity. ³¹P NMR spectroscopy is an exceptionally powerful tool for studying the coordination of these ligands. rasayanjournal.co.in

Coordination Chemical Shift (Δδ): When a phosphine ligand coordinates to a metal center like copper(I), its ³¹P NMR chemical shift changes. Typically, coordination to a d¹⁰ metal like Cu(I) results in a downfield shift (deshielding) for triarylphosphines like triphenylphosphine. rasayanjournal.co.in However, for certain aminophosphines, which are better π-acceptors, coordination can lead to shielding (upfield shift) due to back-donation from the electron-rich d¹⁰ system. rasayanjournal.co.in

Cu-P Coupling: Both copper isotopes, ⁶³Cu and ⁶⁵Cu, have a nuclear spin of I = 3/2, making them quadrupolar nuclei. In solution, rapid quadrupolar relaxation often leads to broad signals, and direct J-coupling is not always resolved. However, in some cases, particularly at low temperatures or in symmetric environments, splitting of the ³¹P signal due to coupling with copper can be observed. nsf.gov In solid-state ³¹P CP/MAS NMR, the coupling is more readily observed, presenting as a distorted quartet, which can provide values for the ¹J(⁶³Cu, ³¹P) coupling constant. nih.gov

Ligand Dynamics: Variable-temperature ³¹P NMR studies can reveal dynamic processes such as ligand exchange. For many copper-phosphine complexes, a single set of ³¹P NMR signals is observed at room temperature, indicating rapid exchange between free and coordinated phosphine on the NMR timescale. nsf.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy

While the target complex involves copper in its +1 oxidation state (a d¹⁰ configuration), which is diamagnetic and therefore EPR-silent, EPR spectroscopy is an invaluable tool in this context for probing paramagnetic species that may be present. libretexts.org

During catalytic cycles or upon exposure to oxidants, Cu(I) can be oxidized to the paramagnetic Cu(II) state (a d⁹ configuration). EPR spectroscopy is highly sensitive for detecting and characterizing these Cu(II) species. csic.es

Detection of Cu(II) Intermediates: In mechanistic studies of copper-catalyzed reactions, EPR is used to monitor the formation and decay of Cu(II) intermediates. nih.govnih.gov The appearance of a Cu(II) EPR signal can confirm its role in the catalytic pathway.

Structural Information from EPR Parameters: The EPR spectrum of a Cu(II) species is defined by its g-values and hyperfine coupling constants (A-values), which are sensitive to the coordination geometry and the nature of the coordinating ligands. cardiff.ac.uk For typical Cu(II) complexes with axial symmetry, the spectrum is characterized by g∥ and g⊥, and the corresponding hyperfine couplings A∥ and A⊥. The relationship g∥ > g⊥ > 2.0023 is characteristic of a dₓ²-y² ground state, commonly found in square planar or tetragonally distorted octahedral geometries. nih.gov The hyperfine splitting pattern, often a four-line signal for A∥, arises from the interaction of the unpaired electron with the copper nucleus (I = 3/2). nih.gov

Table 3: Typical EPR Parameters for Characterized Cu(II) Species in Catalytic Systems

Cu(II) Species/System g∥ g⊥ A∥ (G) Notes Reference
[Cu(dafo)₂(H₂O)₂]²⁺ 2.27 2.04 157 Prototypical four-line hyperfine signal; consistent with dₓ²-y² ground state. nih.gov
Cu(OAc)₂ in MeOH with Additives 2.32 ~2.05 159 Identified as a key species in catalytic methoxylation. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI-MS), is a powerful method for analyzing the composition of organocopper complexes directly from solution. acs.org This is crucial because organocopper reagents are often not single, simple species but rather complex mixtures of aggregates. acs.orguni-muenchen.de

Identification of Complex Aggregates: ESI-MS allows for the gentle transfer of ionic components from the solution phase to the gas phase for detection. acs.org Studies on various organocuprates have used ESI-MS to reveal the presence of complex mixtures containing dimeric and higher nuclearity anionic aggregates in solution. acs.orguni-muenchen.de

Probing Reaction Intermediates: ESI-MS can be used online to monitor reactions in real time, providing snapshots of the species present in the catalytic mixture. This has been applied to characterize organometallic complexes and reaction intermediates, such as the organocopper roxarsone (B1679585) metabolite observed during degradation experiments. nih.gov The technique is essential for confirming the mass of proposed intermediates and products in complex reaction networks. kaust.edu.sarsc.org

X-ray Photoelectron Spectroscopy (XPS) for Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative information about the elemental composition and, crucially, the chemical (oxidation) state of elements within a sample. icm.edu.plmdpi.com For copper complexes, XPS is a definitive tool for distinguishing between the Cu(I) (d¹⁰) and Cu(II) (d⁹) oxidation states. nih.gov

In the analysis of a compound like 5-Chloropent-1-yne;copper(1+), XPS would be used to confirm the +1 oxidation state of the copper center. The key diagnostic features in the XPS spectrum are the positions of the Cu 2p core level peaks and the presence or absence of associated satellite peaks. nih.govresearchgate.net

Cu(I) complexes exhibit a single, sharp, and symmetric peak for the Cu 2p₃/₂ level, typically found at a binding energy of approximately 932.5-932.7 eV. nih.govresearchgate.netxpsfitting.com Crucially, Cu(I) species lack the characteristic "shake-up" satellite peaks that are a hallmark of paramagnetic Cu(II) compounds. nih.gov The absence of these satellites provides strong evidence for a diamagnetic d¹⁰ electronic configuration, consistent with Cu(I). researchgate.net

In contrast, Cu(II) complexes display a broader main Cu 2p₃/₂ peak at a higher binding energy (typically >934 eV) and are accompanied by strong, broad satellite peaks at approximately 9-10 eV higher binding energy than the main peak. mdpi.comnih.gov

The Auger parameter, derived from the binding energy of the main Cu 2p₃/₂ photoemission line and the kinetic energy of the Cu LMM Auger peak, can also be used as a reliable indicator of the copper oxidation state. xpsfitting.comucl.ac.uk For Cu(I) species like copper(I) oxide (Cu₂O), the Cu LMM Auger peak has a kinetic energy of about 916.6-916.7 eV. icm.edu.plucl.ac.uk

Spectroscopic Feature Cu(I) State (e.g., in Copper(I) Acetylides) Cu(II) State
Cu 2p₃/₂ Peak Position (eV) ~932.5 - 932.7 nih.govresearchgate.net>934.0 mdpi.comresearchgate.net
Cu 2p Satellite Peaks Absent nih.govnih.govPresent and strong nih.gov
Cu LMM Kinetic Energy (eV) ~916.7 icm.edu.pl~918.0

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. utdallas.eduspecac.com For the 5-Chloropent-1-yne;copper(1+) complex, IR spectroscopy is essential for confirming the presence of the key functional groups and probing the effect of copper coordination on their vibrational frequencies.

The most diagnostic absorptions for this complex are associated with the alkyne and the carbon-chlorine bond.

Alkyne (C≡C) Stretch: In a free terminal alkyne like 5-chloropent-1-yne, the C≡C triple bond stretching vibration (ν(C≡C)) typically appears as a sharp, weak to medium band in the 2100–2260 cm⁻¹ region. libretexts.org Upon coordination to a copper(I) center to form an acetylide, this band's position and intensity can change. The formation of a π-complex or a σ-bonded acetylide affects the electron density and polarity of the C≡C bond. In many copper(I) acetylide complexes, the ν(C≡C) frequency is observed in a similar range, though sometimes at a slightly lower wavenumber due to back-bonding from the metal to the alkyne π* orbitals. scispace.com For comparison, a related Cu(II)-alkynyl complex showed a ν(C≡C) band at 2187 cm⁻¹. chemrxiv.org

Terminal Alkyne (≡C-H) Stretch: The free ligand, 5-chloropent-1-yne, would show a sharp and intense ≡C-H stretching absorption (ν(≡C-H)) around 3300 cm⁻¹. libretexts.org The absence of this band in the spectrum of the copper acetylide complex is a strong indicator that the terminal proton has been replaced by the copper atom, confirming the formation of the copper-carbon σ-bond.

Carbon-Chlorine (C-Cl) Stretch: The C-Cl stretching vibration is typically found in the 850-550 cm⁻¹ region of the spectrum. Its exact position can be confirmed by comparing the spectrum of the complex to that of the free 5-chloropent-1-yne ligand.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
Alkyne C≡C Stretch2100 - 2260 libretexts.orgConfirms the presence of the triple bond; position is sensitive to coordination.
Terminal Alkyne ≡C-H Stretch~3300 (in free ligand) libretexts.orgIts absence in the complex confirms the formation of the Cu-C bond.
Alkyl Halide C-Cl Stretch850 - 550Confirms the presence of the chloropropyl chain.
Alkane C-H Stretch2850 - 2960 libretexts.orgIndicates the presence of the saturated alkyl portion of the molecule.

X-ray Absorption Spectroscopy (XAS) for Copper Core Environment

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides detailed information about the local geometric and electronic structure of an absorbing atom. nih.govcalstate.edu For the 5-Chloropent-1-yne;copper(1+) complex, Cu K-edge XAS is invaluable for probing the coordination environment, oxidation state, and bonding of the copper center. amazonaws.comresearchgate.net The spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, which includes the pre-edge and the rising edge, is particularly sensitive to the oxidation state and coordination geometry of the copper atom. researchgate.netcalstate.edu For Cu(I) complexes, the K-edge is characterized by a pre-edge feature arising from the 1s → 4p transition, which is formally dipole-allowed. d-nb.info The intensity and energy of this feature are highly dependent on the coordination geometry. amazonaws.comchemrxiv.org

Linear, two-coordinate Cu(I) complexes exhibit an intense, sharp pre-edge peak at approximately 8983-8984 eV. chemrxiv.org

Trigonal planar, three-coordinate Cu(I) complexes show a pre-edge feature at a slightly lower energy (ca. 8982-8984 eV), but with significantly decreased intensity. chemrxiv.org

Tetrahedral, four-coordinate Cu(I) complexes have a much weaker pre-edge feature. amazonaws.com

This dependence allows for the determination of the coordination number around the copper(I) ion in the complex. The energy of the absorption edge itself also confirms the oxidation state; the edge for Cu(I) is at a lower energy than for Cu(II), which is in turn lower than for Cu(III). calstate.eduacs.orgrsc.org

The EXAFS region, at energies beyond the edge, contains oscillations that result from the scattering of the ejected photoelectron by neighboring atoms. Analysis of the EXAFS spectrum provides quantitative information about the number, type, and distance of atoms in the coordination sphere of the copper center, such as the precise Cu-C and any other coordinating atoms' bond lengths. d-nb.info

XAS Feature Coordination Environment Typical Energy/Observation Structural Information
Pre-Edge Peak (XANES) Two-Coordinate Linear Cu(I)Intense peak at ~8983-8984 eV chemrxiv.orgCoordination Number and Geometry
Pre-Edge Peak (XANES) Three-Coordinate Trigonal Planar Cu(I)Less intense peak at ~8982-8984 eV chemrxiv.orgCoordination Number and Geometry
Absorption Edge (XANES) Cu(I) vs. Cu(II)/Cu(III)Edge energy shifts to higher values with increasing oxidation state. calstate.edursc.orgOxidation State
Oscillations (EXAFS) AllN/ACu-ligand bond distances and coordination numbers. d-nb.info

Future Research Directions and Theoretical Advancements

Development of Highly Active and Selective Molecularly Defined Copper(I) Catalysts

The development of molecularly defined copper(I) catalysts represents a significant leap forward from the often-used mixtures of copper salts and additives. nih.govresearchgate.net The core advantage of these well-defined catalysts lies in the ability to fine-tune their structural and electronic properties to meet the specific demands of a particular chemical transformation. nih.govresearchgate.net This tailored approach allows for greater control over catalytic activity and selectivity.

Recent research has focused on creating shelf-stable and highly soluble copper(I) complexes. For instance, the development of bifunctional copper(I) catalysts incorporating N-heterocyclic carbene (NHC) ligands with a basic 2-iminopyridine moiety has shown remarkable performance in catalytic hydrogenation reactions. acs.org These catalysts have demonstrated broad applicability, including the semihydrogenation of alkynes. acs.org The design of such catalysts is often inspired by the desire to overcome the limitations of traditional systems, which can be plagued by issues of catalyst deactivation and poor selectivity. nih.govresearchgate.net

The pursuit of molecularly defined catalysts is also driven by the need for a deeper mechanistic understanding of copper-catalyzed reactions. nih.govresearchgate.net By using catalysts with precise structural characteristics, researchers can conduct detailed kinetic studies and isolate key reaction intermediates, providing invaluable insights into the catalytic cycle. nih.govresearchgate.net This knowledge is crucial for the rational design of next-generation catalysts with enhanced performance.

Table 1: Examples of Molecularly Defined Copper(I) Catalysts and Their Applications

Catalyst TypeLigand SystemApplicationKey Features
Bifunctional Copper(I)N-heterocyclic carbene (NHC) with 2-iminopyridineAlkyne semihydrogenation, α,β-unsaturated amide hydrogenationHigh activity and selectivity, operates at low H2 pressure. acs.org
Copper(I)-Schiff BaseSubstituted (furan-2-yl)imine basesAerobic oxidation of alcoholsHigh yields for both benzylic and aliphatic alcohols. rsc.org
Copper(I)-PyBisulidinePyBisulidineEnantioselective alkynylation of pyrazole-4,5-dioneMild reaction conditions, good stereoselectivities. researchgate.net

Exploration of Asymmetric Catalysis with 5-Chloropent-1-yne Derived Complexes

Asymmetric catalysis, the synthesis of chiral molecules with a preference for one enantiomer, is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. ppor.az Chiral copper complexes have emerged as powerful tools in this field due to their low cost, ready availability, and high efficiency in a variety of asymmetric transformations. ppor.azppor.az The use of copper(I) acetylides derived from terminal alkynes like 5-chloropent-1-yne in conjunction with chiral ligands opens up avenues for creating valuable chiral building blocks.

A significant area of research is the enantioselective addition of copper acetylides to electrophiles such as iminium and oxocarbenium ions. beilstein-journals.org These reactions lead to the formation of nitrogen- and oxygen-containing heterocyclic compounds with stereogenic centers, which are common motifs in biologically active molecules. beilstein-journals.org For example, the copper-catalyzed alkynylation of pyridinium (B92312) ions using a CuI/Indabox catalyst has been shown to produce 1,2-addition products with high enantioselectivity. beilstein-journals.org

The development of chiral organophosphorus compounds is another promising application. ppor.azsioc-journal.cn These compounds are valuable as chiral ligands and organocatalysts in their own right. ppor.azsioc-journal.cn Copper-catalyzed asymmetric synthesis provides a direct route to these molecules through the formation of P-C or P-N bonds. sioc-journal.cn

Despite the successes, a deeper understanding of the structure of the active chiral copper acetylide species and the mechanism of enantioselection is still needed. beilstein-journals.org The complexity arises from the potential for various copper acetylide structures, such as monomers, dimers, and dicopper acetylides, to be involved in the catalytic cycle. beilstein-journals.org Further mechanistic studies are crucial for the rational design of more effective chiral copper catalysts. beilstein-journals.org

Table 2: Selected Asymmetric Reactions Catalyzed by Chiral Copper(I) Complexes

Reaction TypeElectrophileChiral Ligand ExampleProduct Type
AlkynylationCyclic iminium ionsQuinapPropargylic amines. beilstein-journals.org
AlkynylationN-acylpyridinium ionsIndabox1,2-dihydropyridines. beilstein-journals.org
Alkylationα-imino-esters(S,SP)-tBu-FOXAPα-amino acid derivatives. nih.gov
C-N Cross-CouplingAminesPhPyBoxChiral amines. snnu.edu.cn

Novel Reactivity Modes and Transformations of Copper(I) Acetylides

Beyond their well-established role in cycloaddition reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), researchers are exploring new and unconventional reactivity modes of copper(I) acetylides. thieme-connect.comrsc.org This exploration aims to expand the synthetic utility of these versatile intermediates.

One area of focus is the development of multicomponent reactions, where three or more reactants combine in a single operation to form a complex product. researchgate.net A notable example is the A³ coupling reaction, which involves an aldehyde, an amine, and an alkyne to produce propargylamine (B41283) derivatives. researchgate.net Understanding the mechanism of these reactions is key to developing asymmetric versions and expanding their scope. researchgate.net

Another emerging area is the use of copper(I) acetylides in reactions involving radical intermediates. A copper-catalyzed three-component asymmetric radical 1,2-carboalkynylation of alkenes has been developed, providing access to a diverse range of chiral alkynes from simple starting materials. researchgate.net

Furthermore, the reactivity of copper(I) acetylides can be influenced by the nature of the alkyne itself. For instance, 1-iodoalkynes have been shown to exhibit exceptional reactivity in copper-catalyzed annulation reactions with organic azides, surpassing the reactivity of terminal alkynes and leading to the formation of 5-iodo-1,2,3-triazoles. nih.govwiley.com These iodinated products are themselves versatile intermediates for further functionalization. nih.gov

The fundamental understanding of the electronic structure and bonding in copper(I) acetylide complexes is crucial for predicting and discovering new reactivity patterns. nih.gov The interplay between the copper center and the acetylide ligand can lead to unique electronic properties that enable novel transformations.

Computational Design and Prediction of New Copper(I) Catalytic Systems

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for designing and understanding new catalytic systems. marquette.eduacs.org DFT calculations allow researchers to investigate reaction mechanisms, predict the structures of intermediates and transition states, and estimate reaction barriers, providing insights that are often difficult to obtain through experiments alone. acs.orgorganic-chemistry.org

In the context of copper(I) acetylide chemistry, computational studies have been instrumental in elucidating the mechanism of the CuAAC reaction, revealing the involvement of dinuclear copper intermediates. nih.govnih.gov These theoretical insights have helped to rationalize experimental observations and guide the development of more efficient catalyst systems. organic-chemistry.org

Looking forward, a major goal is to use computational methods to predictively design catalysts with desired properties. acs.org This involves establishing quantitative relationships between catalyst structure and reactivity. By creating predictive models based on a combination of computational descriptors and experimental data, it is possible to screen potential catalysts in silico before undertaking laboratory synthesis and testing. rsc.orgacs.org For example, machine learning algorithms, trained on data from quantum chemical calculations, have been used to predict the yield of copper-catalyzed reactions with high accuracy. mdpi.com

This predictive power can significantly accelerate the catalyst discovery process. acs.org For instance, DFT calculations can be used to prioritize catalyst designs by estimating the relative energies of catalytic intermediates. marquette.edu This approach has been applied to the design of bifunctional catalysts for C-C bond formation. marquette.edu

Table 3: Applications of Computational Methods in Copper(I) Catalysis Research

Computational MethodApplicationKey Insights
Density Functional Theory (DFT)Mechanistic studies of CuAACRevealed the role of dinuclear copper acetylides and lowered activation barriers. nih.govorganic-chemistry.org
DFT and Microkinetic ModelingPropylene epoxidation over copper catalystsInvestigated the effect of copper valence states on selectivity and activity. rsc.org
Machine Learning and DFTPrediction of reaction yields in Cu-catalyzed P-H insertionAchieved high prediction accuracy using descriptors from the transition state. mdpi.com
DFT-assisted DesignDesign of bifunctional catalystsPrioritized catalyst designs based on the energies of putative intermediates. marquette.edu

Integration of Electrochemical Methods for Sustainable Synthesis

The integration of electrochemistry with copper catalysis offers a powerful and sustainable approach to chemical synthesis. beilstein-journals.orgnih.gov By using electricity as a "reagent," it is possible to avoid the use of stoichiometric chemical oxidants or reductants, which often generate significant waste. nih.govchemrxiv.org This aligns with the principles of green chemistry.

Electrochemical methods can be used to generate the active Cu(I) catalyst in situ from a more stable Cu(II) precursor. wiley.combeilstein-journals.org This is particularly advantageous for reactions that are sensitive to air, as the active catalyst can be continuously regenerated under the reaction conditions. nih.gov For example, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been successfully performed using an electrochemical potential to maintain the copper catalyst in its active Cu(I) state. nih.gov

Furthermore, electrochemistry enables novel reaction pathways that are not accessible through traditional chemical methods. The precise control over the electrode potential allows for fine-tuning of reactivity and selectivity. beilstein-journals.org This has been demonstrated in a variety of copper-catalyzed transformations, including C-H functionalization, C-C bond formation, and C-N bond formation. beilstein-journals.orgnih.gov

The electrochemical synthesis of copper(I) acetylides themselves is an area of active research. rsc.orgrsc.org By using a sacrificial copper anode, Cu(I) ions can be generated and reacted with a terminal alkyne in a controlled and efficient manner. rsc.org This method offers high atom economy and can be more energy-efficient than classical synthetic routes. rsc.org

The combination of electrochemistry and copper catalysis holds immense promise for developing more sustainable and efficient synthetic methodologies. beilstein-journals.orgnih.gov Future work will likely focus on expanding the scope of electrocatalytic reactions, developing more robust and efficient electrochemical cells, and applying these methods to the synthesis of complex molecules. nih.gov

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